N-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-5-fluoro-2,6-dimethylpyrimidin-4-amine
Description
N-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-5-fluoro-2,6-dimethylpyrimidin-4-amine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the dioxothiolan ring, pyrazole, and pyrimidine moieties contributes to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-5-fluoro-2,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN5O2S/c1-8-13(16)15(18-11(4)17-8)19-14-9(2)20-21(10(14)3)12-5-6-24(22,23)7-12/h12H,5-7H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIJHGDYDDFVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NC2=C(N(N=C2C)C3CCS(=O)(=O)C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-5-fluoro-2,6-dimethylpyrimidin-4-amine involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxothiolan ring: This can be achieved by reacting a suitable thiol with an oxidizing agent to form the 1,1-dioxothiolan moiety.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by the condensation of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through the cyclization of appropriate amidine or guanidine derivatives with β-dicarbonyl compounds.
Coupling reactions: The final compound is obtained by coupling the synthesized intermediates under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-5-fluoro-2,6-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can occur under suitable conditions to form fused ring systems.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Cyclization conditions: Acidic or basic conditions, often involving heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxothiolan ring can yield sulfone derivatives, while nucleophilic substitution of the fluorine atom can yield various substituted pyrimidines.
Scientific Research Applications
N-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-5-fluoro-2,6-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress and inflammation.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-5-fluoro-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The dioxothiolan ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds and modulation of protein function. The pyrazole and pyrimidine rings can interact with nucleic acids and enzymes, affecting their activity and stability. The fluorine atom can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxothiolan and pyrazole moieties but differ in the substitution pattern and functional groups.
3-[(1,1-dioxothiolan-3-yl)amino]-1-(p-tolyl)pyrrolidine-2,5-dione: This compound also contains the dioxothiolan ring but has a different core structure.
Uniqueness
N-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-5-fluoro-2,6-dimethylpyrimidin-4-amine is unique due to the combination of the dioxothiolan, pyrazole, and pyrimidine rings, along with the presence of a fluorine atom. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
